![molecular formula C19H17N3 B5881581 9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique structure that makes it a promising candidate for the development of drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of NF-κB, which is a transcription factor that plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects:
9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged cells from the body. Additionally, this compound has also been found to possess anti-inflammatory and anti-bacterial properties, which can be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways, making it a promising candidate for the development of drugs targeting various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the investigation of the compound's activity against other diseases, such as viral infections. Additionally, the development of drug delivery systems that can improve the solubility and bioavailability of the compound is also an area of interest for future research.
Conclusion:
In conclusion, 9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole is a promising compound that has shown potential in various scientific research applications. Its unique structure and mechanism of action make it a promising candidate for the development of drugs targeting various diseases. However, further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole involves the reaction of 4-methylphenyl-1,2-diamine with 2-allylbenzimidazole-1-carboxaldehyde in the presence of a catalyst. The resulting product is purified through column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole has shown promising results in various scientific research applications. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has also been shown to possess anti-inflammatory and anti-bacterial properties.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-3-12-21-17-6-4-5-7-18(17)22-13-16(20-19(21)22)15-10-8-14(2)9-11-15/h3-11,13H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVOGSMRCBBFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N(C3=N2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-9-(prop-2-en-1-yl)-9H-imidazo[1,2-a]benzimidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.